![molecular formula C10H10BrF B15316332 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene](/img/structure/B15316332.png)
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
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Overview
Description
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is an organic compound that features a bromomethyl group and a fluorine atom attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method involves the bromination of 4-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene depends on its specific application and the target molecules it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(bromomethyl)-4-chloro-2,3-dihydro-1H-indene
- 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene
- 6-(bromomethyl)-4-iodo-2,3-dihydro-1H-indene
Uniqueness
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl group and a fluorine atom. The fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.
Biological Activity
6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a chemical compound notable for its unique structural features, including a bromomethyl group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C10H9BrF
- Molecular Weight : Approximately 231.07 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, while the fluorine atom enhances the compound's metabolic stability and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of 2,3-dihydro-1H-indene have shown significant activity against various Gram-positive and Gram-negative bacteria. The introduction of halogen substituents like bromine and fluorine can influence the efficacy against microbial strains by altering the compound's lipophilicity and reactivity .
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | E. coli | < 10 | |
Similar Compounds | S. aureus | < 5 |
Anticancer Potential
Studies have suggested that compounds with a similar dihydroindene structure may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromomethyl group may enhance these effects by enabling interactions with specific cellular pathways involved in tumorigenesis .
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor of certain enzymes. For example, it may inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition can lead to bactericidal effects against resistant strains .
Case Study 1: Antibacterial Activity
In a study investigating the antibacterial properties of various dihydroindene derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many reference antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction
Another research focused on the enzyme inhibition profile of halogenated indenes found that this compound effectively inhibited bacterial topoisomerases with IC50 values in the low micromolar range. This suggests a promising avenue for developing new antimicrobial agents targeting these enzymes .
Properties
Molecular Formula |
C10H10BrF |
---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-4-8-2-1-3-9(8)10(12)5-7/h4-5H,1-3,6H2 |
InChI Key |
LTAHFJDBUDCYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)CBr)F |
Origin of Product |
United States |
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